2-Acetoxy-2-butene

Description

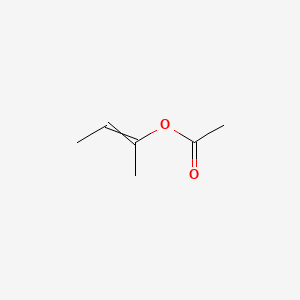

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

but-2-en-2-yl acetate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4H,1-3H3 |

InChI Key |

OOCFREXEVDCHGU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetoxy 2 Butene and Analogous Structures

Direct Synthesis Approaches to 2-Acetoxy-2-butene

Direct synthetic routes to this compound (but-2-en-2-yl acetate) are primarily centered around the formation of the enol acetate (B1210297) functionality from appropriate four-carbon precursors. These methods include the esterification of butene derivatives and the isomerization of other butene acetate isomers.

The direct esterification of butenes with acetic acid or its derivatives presents a potential route to butene acetates. However, the formation of an enol acetate such as this compound directly from 2-butene (B3427860) is not the typically observed outcome. Instead, the acid-catalyzed addition of acetic acid to butene generally yields sec-butyl acetate. For instance, the esterification of butene with acetic acid can be catalyzed by acidic ionic liquids, leading to high conversions and selectivity for sec-butyl acetate. researchgate.net

The direct formation of an enol acetate from an alkene via esterification is challenging due to the regioselectivity of the addition reaction, which favors the formation of the more stable saturated ester. The formation of this compound would require the removal of a proton from a carbocation intermediate at a position that leads to the enol product, which is generally less favorable than the capture of a nucleophile to form the saturated ester.

A more plausible direct approach to this compound is the enol acetylation of 2-butanone (B6335102). This reaction typically involves treating the ketone with an acetylating agent such as acetic anhydride (B1165640) or isopropenyl acetate in the presence of an acid catalyst. wikipedia.orgorgsyn.orgmasterorganicchemistry.com The acid catalyst promotes the formation of the enol tautomer of 2-butanone, which then reacts with the acetylating agent. masterorganicchemistry.com The regioselectivity of this reaction is a critical factor, as 2-butanone is an unsymmetrical ketone and can form two different enolates, leading to either 2-acetoxy-1-butene or this compound. The formation of the more substituted enol acetate, this compound, is generally favored under thermodynamic control. masterorganicchemistry.com

Table 1: Comparison of Esterification Approaches for Butene Derivatives

| Starting Material | Reagents | Primary Product | Reference(s) |

| 2-Butene | Acetic acid, Acidic ionic liquid catalyst | sec-Butyl acetate | researchgate.net |

| 2-Butanone | Acetic anhydride, Acid catalyst | This compound (thermodynamic product) | orgsyn.orgmasterorganicchemistry.com |

| 2-Butanone | Isopropenyl acetate, Acid catalyst | This compound (thermodynamic product) | wikipedia.org |

The isomerization of other butenyl acetates represents another potential pathway to this compound. The position of the double bond and the acetate group can be interconverted under certain catalytic conditions. For example, palladium(II) complexes can catalyze the isomerization of (Z)-1,4-diacetoxy-2-butene to its (E)-isomer and other rearranged products. researchgate.net While this specific example deals with a diacetate, it highlights the potential for metal-catalyzed rearrangements in butene acetate systems.

A Chinese patent describes a process involving the palladium-catalyzed double bond isomerization of 2-formyl-4-acetoxy-1-butene to yield 2-methyl-4-acetoxy-2-butenal, demonstrating the feasibility of migrating a double bond within an acetoxy-substituted butene framework. google.com

The isomerization of 1-butene (B85601) to 2-butene is a well-established industrial process, often carried out over solid acid catalysts or with noble metal catalysts. google.comgoogle.comresearchgate.netresearchgate.net By analogy, it is conceivable that 1-acetoxy-2-butene could be isomerized to the more thermodynamically stable this compound, although specific literature detailing this transformation is scarce. The driving force for such an isomerization would be the formation of the more substituted and thus more stable internal double bond of the enol acetate.

Synthesis of Related Enol Acetates and Butene Diacetates

The synthesis of structurally related compounds, such as 1,4-diacetoxy-2-butene and other enol acetates, provides valuable context and analogous methodologies that could potentially be adapted for the synthesis of this compound.

1,4-Diacetoxy-2-butene is a significant industrial chemical and its synthesis is well-documented. A primary route involves the oxidative acetoxylation of 1,3-butadiene. This reaction is typically carried out in the liquid phase using a palladium-based catalyst in the presence of acetic acid and an oxidant, such as air or oxygen. sci-hub.seresearchgate.net The reaction proceeds with good selectivity to the 1,4-diacetoxy product. researchgate.net

Another method for the preparation of 1,4-diacetoxy-2-butene involves the reaction of dichlorobutenes with an alkali metal acetate. For example, reacting 3,4-dichloro-1-butene (B1205564) or a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene with an alkali metal acetate in the presence of a copper, iron, or zinc catalyst can selectively produce 1,4-diacetoxy-2-butene. google.com Palladium(0) catalysts have also been shown to react with (Z)-2-butene-1,4-diyl diacetate. acs.org

Table 2: Selected Synthetic Routes to 1,4-Diacetoxy-2-butene

| Starting Material | Key Reagents | Catalyst | Product | Reference(s) |

| 1,3-Butadiene | Acetic acid, Oxygen | Palladium-based catalyst | 1,4-Diacetoxy-2-butene | sci-hub.seresearchgate.net |

| Dichlorobutenes | Alkali metal acetate | Copper, Iron, or Zinc salt | 1,4-Diacetoxy-2-butene | google.com |

| (Z)-2-butene-1,4-diyl diacetate | Bifunctional nitrogen nucleophiles | Palladium(0) | Substituted heterocycles | acs.org |

The most common and general method for the synthesis of enol acetates is the acetylation of the corresponding ketone. orgsyn.org This can be achieved using various acetylating agents, with acetic anhydride and isopropenyl acetate being the most frequently employed. wikipedia.orgorgsyn.org The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid or a mineral acid. masterorganicchemistry.com The use of isopropenyl acetate is advantageous as it can drive the equilibrium towards the products by the formation of acetone, which can be removed. wikipedia.org

The regioselectivity of enol acetate formation from unsymmetrical ketones is a key consideration. The reaction can be controlled to favor either the kinetic or thermodynamic enol acetate. Generally, thermodynamic conditions (higher temperatures, longer reaction times, and use of protic acids) favor the formation of the more substituted, and thus more stable, enol acetate. masterorganicchemistry.com In the case of 2-butanone, this would correspond to this compound.

Ruthenium complexes, in combination with a lipase (B570770), can catalyze the asymmetric transformation of enol acetates to chiral acetates. organic-chemistry.orgnih.govorganic-chemistry.org While this is a transformation of enol acetates rather than a synthesis, it highlights the utility of these compounds and the involvement of transition metal catalysts in their chemistry.

Catalytic Systems in Butene Acetate Synthesis

A variety of catalytic systems are employed in the synthesis and transformation of butene acetates and related compounds. These catalysts play a crucial role in controlling the efficiency, selectivity, and reaction conditions.

Palladium-based catalysts are prominent in the synthesis of butene diacetates from butadiene. sci-hub.seresearchgate.net These catalysts are also effective in isomerization reactions of butene acetates. researchgate.net The acetoxylation of alkenes, in general, can be catalyzed by palladium(II) salts, often in conjunction with a co-catalyst or re-oxidant to regenerate the active catalytic species. proquest.com

Ruthenium complexes have been shown to be effective in the transformation of enol acetates. organic-chemistry.orgnih.govorganic-chemistry.org For example, a combination of a lipase and an achiral ruthenium complex can be used for the asymmetric transformation of ketones and enol acetates into chiral acetates. organic-chemistry.org Ruthenium catalysts are also used in the synthesis of enol esters from terminal alkynes and carboxylic acids. scilit.com

Acid catalysts are fundamental to many of the discussed synthetic methods. Strong acids, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to catalyze the enol acetylation of ketones. orgsyn.orgmasterorganicchemistry.com Acidic ionic liquids have also been demonstrated as effective catalysts for the esterification of butene to sec-butyl acetate, offering advantages in terms of reusability and reduced corrosion. researchgate.net Solid acid catalysts, including various clays (B1170129) and zeolites, are widely used in the isomerization of butenes and could potentially be applied to the isomerization of butene acetates. google.comresearchgate.netresearchgate.netmdpi.com

Table 3: Catalytic Systems in Butene Acetate and Enol Acetate Synthesis

| Reaction Type | Catalyst System | Example Application | Reference(s) |

| Acetoxylation of Butadiene | Palladium-based catalysts | Synthesis of 1,4-diacetoxy-2-butene | sci-hub.seresearchgate.net |

| Isomerization of Butene Acetates | Palladium(II) complexes | Isomerization of (Z)-1,4-diacetoxy-2-butene | researchgate.net |

| Transformation of Enol Acetates | Ruthenium complexes with lipase | Asymmetric synthesis of chiral acetates | organic-chemistry.orgnih.govorganic-chemistry.org |

| Esterification of Butene | Acidic ionic liquids | Synthesis of sec-butyl acetate | researchgate.net |

| Enol Acetylation of Ketones | Strong acids (e.g., p-TsOH) | Synthesis of enol acetates from ketones | orgsyn.orgmasterorganicchemistry.com |

| Isomerization of Butenes | Solid acid catalysts (clays, zeolites) | Isomerization of 1-butene to 2-butene | google.comresearchgate.netresearchgate.netmdpi.com |

Palladium-Catalyzed Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, and while direct palladium-catalyzed acetylation of butanone to this compound is not extensively documented, related transformations provide a strong basis for this conversion. The key intermediate in these reactions is a palladium(II) enolate, which can be generated from ketones or their derivatives.

One of the most relevant methods is the Saegusa-Ito oxidation, which traditionally converts silyl (B83357) enol ethers into α,β-unsaturated ketones. researcher.lifeorganic-chemistry.orgnih.gov The mechanism involves the formation of an oxo-π-allylpalladium(II) intermediate from the reaction of a silyl enol ether with a palladium(II) salt, typically palladium acetate (Pd(OAc)₂). This intermediate then undergoes β-hydride elimination to yield the corresponding enone. researcher.lifeelsevierpure.com While the final product of the classical Saegusa-Ito oxidation is an enone, the reaction highlights the facile formation of a palladium enolate intermediate which is key to accessing enol acetates.

Table 1: Key Steps in the Saegusa-Ito Oxidation Mechanism

| Step | Description |

| 1. Coordination | The palladium(II) catalyst coordinates to the double bond of the silyl enol ether. |

| 2. Oxo-π-allyl Complex Formation | Loss of the silyl group leads to the formation of a palladium(II) enolate (oxo-π-allyl complex). |

| 3. β-Hydride Elimination | Elimination of a β-hydrogen atom from the palladium enolate forms a palladium hydride species and the α,β-unsaturated carbonyl compound. |

| 4. Catalyst Regeneration | The resulting Pd(0) is reoxidized to Pd(II) by a stoichiometric oxidant, such as benzoquinone, allowing for a catalytic cycle. organic-chemistry.org |

A more direct conceptual approach involves the generation of a palladium enolate from a ketone, followed by trapping with an acetylating agent. Research has demonstrated the palladium-catalyzed α-alkenylation of ketone enolates, where a palladium enolate is formed and subsequently reacts with an alkenyl bromide. mdpi.com This confirms the viability of forming palladium enolates from ketones under catalytic conditions. By analogy, replacing the alkenyl bromide with a suitable acetylating agent could foreseeably lead to the formation of the enol acetate.

Furthermore, palladium-catalyzed oxidative functionalization of alkynes has been shown to produce α-acetoxylated enones. d-nb.info This reaction proceeds via a different pathway involving nucleophilic attack on a palladium-activated alkyne, but it demonstrates the capacity of palladium catalysts to facilitate C-O bond formation in the synthesis of complex unsaturated carbonyl compounds.

While a direct, high-yield, palladium-catalyzed synthesis of this compound from butanone remains a specific target for further research, the extensive body of work on palladium enolate chemistry strongly supports its feasibility.

Ruthenium-Catalyzed Synthesis

Ruthenium complexes have emerged as highly effective catalysts for the addition of carboxylic acids to alkynes, providing a direct and atom-economical route to enol esters like this compound. acs.orgscilit.com This method, often referred to as hydroacyloxylation, involves the reaction of an alkyne with a carboxylic acid.

For the synthesis of this compound, the reaction would involve the addition of acetic acid to 2-butyne (B1218202). The regioselectivity of this addition is a critical factor. Ruthenium-catalyzed additions of carboxylic acids to terminal alkynes have been extensively studied, and the regioselectivity can often be controlled to favor either the Markovnikov or anti-Markovnikov product. rsc.org

In the case of internal alkynes like 2-butyne, the regioselectivity is not a concern due to the symmetry of the molecule. The key is the efficiency and stereoselectivity of the addition. Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, have been shown to be effective for the addition of carboxylic acids to alkynes. acs.org

Table 2: Representative Ruthenium-Catalyzed Synthesis of Enol Esters from Alkynes

| Alkyne | Carboxylic Acid | Catalyst | Product | Reference |

| Phenylacetylene | Acetic Acid | [Ru(p-cymene)Cl₂]₂ | 1-Phenylethenyl acetate & 2-Phenylvinyl acetate | rsc.org |

| 1-Hexyne | Acetic Acid | Ru(II) complexes | 1-Hexen-2-yl acetate | acs.org |

The mechanism of the ruthenium-catalyzed hydroacyloxylation is believed to involve the formation of a ruthenium-vinylidene or a ruthenium-acetylide intermediate, followed by nucleophilic attack of the carboxylate and subsequent protonolysis to afford the enol ester and regenerate the active catalyst. The specific pathway can be influenced by the nature of the ruthenium catalyst and the reaction conditions.

Rhodium-Catalyzed Synthesis

Rhodium catalysts are also powerful tools for the synthesis of enol esters from alkynes and carboxylic acids. researchgate.netresearchgate.net Similar to ruthenium catalysis, this approach offers a direct route to compounds like this compound from 2-butyne and acetic acid.

Research has shown that rhodium(I) complexes can effectively catalyze the regioselective synthesis of enol esters from terminal alkynes and carboxylic acids. acs.org These reactions often exhibit high selectivity for the formation of Z-enol esters. researcher.liferesearchgate.net For instance, catalyst systems such as [Rh(COD)Cl]₂/DPPMP have been developed for the anti-Markovnikov addition of carboxylic acids to terminal alkynes. researcher.life

Table 3: Examples of Rhodium-Catalyzed Synthesis of Enol Esters

| Alkyne Substrate | Carboxylic Acid | Catalyst System | Product Type | Reference |

| Terminal Alkynes | Various Carboxylic Acids | [Rh(COD)Cl]₂/DPPMP | Z-Enol Esters | researcher.life |

| Terminal Alkynes | Various Carboxylic Acids | Rh(I) monohydrides | Enol Esters | acs.org |

While much of the reported work focuses on terminal alkynes, the principles can be extended to internal alkynes like 2-butyne. The reaction with a symmetrical internal alkyne would circumvent the issue of regioselectivity, making it a potentially efficient method for the synthesis of this compound. The catalytic cycle is thought to proceed through the coordination of the alkyne to the rhodium center, followed by insertion into a rhodium-hydride or rhodium-carboxylate bond, and subsequent reductive elimination to yield the enol ester.

In addition to alkyne hydroacyloxylation, rhodium catalysts are known to generate rhodium enolates from ketones. While the primary application of this has been in aldol (B89426) and allylation reactions, the trapping of these in-situ generated rhodium enolates with an acetylating agent presents another potential, though less explored, synthetic route to enol acetates. acs.org

Reactivity and Transformation Pathways of 2 Acetoxy 2 Butene

Catalytic Reactions of 2-Acetoxy-2-butene and its Derivatives

The reactivity of this compound and its derivatives, particularly diacetoxybutenes, is characterized by a range of catalytic transformations that allow for the synthesis of valuable chemical intermediates. These reactions, primarily involving isomerization, hydroformylation, and olefin metathesis, are pivotal in various industrial applications.

Isomerization Reactions of Diacetoxybutenes

Isomerization reactions of diacetoxybutenes are crucial for producing specific isomers required for subsequent chemical syntheses. Palladium-based catalysts have been extensively studied for their efficiency in these transformations.

Palladium(II)-Catalyzed Isomerization of (Z)-1,4-Diacetoxy-2-butene

The isomerization of (Z)-1,4-diacetoxy-2-butene is a well-documented reaction catalyzed by palladium(II) complexes. The solvent and the nature of the palladium catalyst play a critical role in the reaction's outcome and mechanism.

When catalyzed by PdCl2(MeCN)2, the isomerization of (Z)-1,4-diacetoxy-2-butene (1) yields a mixture of (E)-1,4-diacetoxy-2-butene (2) and 1,2-diacetoxy-3-butene (3). The reaction proceeds more rapidly in tetrahydrofuran (THF) than in dimethylformamide (DMF). However, in both solvents, the reaction does not go to completion. The formation of the (E)-isomer (2) is more favored in DMF. This reactivity and solvent effect differ significantly from isomerizations catalyzed by Pd(PPh3)4. researchgate.net

The proposed mechanisms for Pd(II)-catalyzed isomerization of alkenes are varied and can include pathways involving Pd-H insertion/β-H elimination, π-allylpalladium(II) formation, and nucleometallation/β-elimination. nih.gov Specifically for the isomerization of (Z)-1,4-diacetoxy-2-butene catalyzed by Pd(PPh3)4, the mechanism is believed to proceed through different intermediates depending on the solvent. In THF, an η1-allylpalladium intermediate is thought to be key for the formation of the (E)-isomer, while in DMF, an η3-allylpalladium intermediate is considered the main player. researchgate.net

The choice of catalyst and solvent significantly influences the product distribution and reaction kinetics. For instance, Pd(CH3CN)2Cl2 has been shown to catalyze the rearrangement of various allylic esters, with carbamates rearranging faster than acetates, which in turn rearrange more rapidly than carbonates. researchgate.net

Table 1: Solvent Effect on the Isomerization of (Z)-1,4-Diacetoxy-2-butene Catalyzed by PdCl2(MeCN)2

| Solvent | Relative Reaction Rate | Major Products | Favored Product |

| THF | Faster | (E)-1,4-Diacetoxy-2-butene, 1,2-Diacetoxy-3-butene | 1,2-Diacetoxy-3-butene |

| DMF | Slower | (E)-1,4-Diacetoxy-2-butene, 1,2-Diacetoxy-3-butene | (E)-1,4-Diacetoxy-2-butene |

Hydroformylation Reactions

Hydroformylation, or oxo-synthesis, is a vital industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.gov This reaction is instrumental in producing aldehydes, which are precursors to a wide array of other chemicals.

Biphasic Hydroformylation of 1,4-Diacetoxy-2-butene

Biphasic catalysis offers a significant advantage in hydroformylation by simplifying the separation of the catalyst from the product. The hydroformylation of 1,4-diacetoxy-2-butene has been effectively carried out using a water-soluble rhodium complex catalyst in a biphasic system. ncl.res.intib.eu This catalyst is prepared in situ from [Rh(COD)Cl]2 and the trisodium salt of tri-(m-sulfophenyl)phosphine (TPPTS). ncl.res.intib.eu

A key finding in this process is that the initial hydroformylation product, 1,4-diacetoxy-2-formyl butane (DAFB), undergoes complete deacetoxylation to yield 2-formyl-4-acetoxybutene (FAB). ncl.res.intib.euacs.org This allows for a one-pot synthesis of FAB, which is an important intermediate in the synthesis of Vitamin A. ncl.res.intib.euacs.org The reaction kinetics have been studied over a temperature range of 338–358 K, and the activation energy was determined to be 30.1 kJ/mol. ncl.res.intib.euacs.org The sequence of adding the catalyst precursor, ligand, and reactant/solvent is crucial to prevent the leaching of rhodium from the aqueous phase into the organic phase. ncl.res.intib.eu

Table 2: Kinetic Parameters for Biphasic Hydroformylation of 1,4-Diacetoxy-2-butene

| Parameter | Value |

| Temperature Range | 338–358 K |

| Activation Energy | 30.1 kJ/mol |

Heterogeneous Catalysis in Hydroformylation of 1,4-Diacetoxy-2-butene

While homogeneous catalysts are known for their high activity and selectivity in hydroformylation, heterogeneous catalysts are advantageous for their ease of separation and recycling. rsc.org A study on the hydroformylation of 1,4-diacetoxy-2-butene (DAB) utilized a heterogeneous catalyst, [HRh(CO)(PPh3)3], tethered to alumina with phosphotungstic acid (PTA) as an anchoring agent. acs.org

This heterogeneous system also facilitates a simultaneous hydroformylation and deacetoxylation, leading to the formation of 2-formyl-4-acetoxy butene (FAB), a key intermediate for Vitamin A. acs.org Spectroscopic analysis, including 31P CP MAS NMR and IR, confirmed the structure of the tethered catalyst as HRh(CO)(PPh3)2−PTA−Al2O3, indicating the loss of one PPh3 group during the tethering process. acs.org The kinetics of this reaction were studied between 338–358 K, with the activation energies for the hydroformylation and deacetoxylation steps found to be 42.5 and 80.2 kJ/mol, respectively. acs.org

Table 3: Activation Energies for Heterogeneous Hydroformylation and Deacetoxylation

| Reaction Step | Activation Energy (kJ/mol) |

| Hydroformylation | 42.5 |

| Deacetoxylation | 80.2 |

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds, catalyzed by metal-carbene complexes. chemistrytalk.orgwikipedia.org This reaction has broad applications in organic synthesis for creating complex molecules and polymers. chemistrytalk.org The mechanism, first proposed by Chauvin, involves the formation of a four-membered metallacycle intermediate. wikipedia.org

While specific research on the olefin metathesis of this compound itself is not extensively detailed in the provided context, the principles of olefin metathesis can be applied to its derivatives, such as diacetoxybutenes. Cross-metathesis reactions, for instance, can be used to "swap" alkylidene groups between two different olefins. masterorganicchemistry.com The development of robust catalysts, like those based on ruthenium developed by Grubbs, has expanded the scope of olefin metathesis to a wide range of functionalized molecules. harvard.edu These catalysts are known for their tolerance to various functional groups, making them suitable for reactions involving esters like diacetoxybutenes. harvard.eduraineslab.com

The efficiency of olefin metathesis can be driven by factors such as the formation of a gaseous byproduct, like ethylene, which shifts the equilibrium towards the desired products. chemistrytalk.org This is particularly relevant in ring-closing metathesis (RCM), a common application of this reaction type. masterorganicchemistry.com

Cross-Metathesis with cis-2-Butene-1,4-diyl Diacetate

Cross-metathesis (CM) is a specific type of olefin metathesis that occurs between two different alkenes. The reaction involving cis-2-butene-1,4-diyl diacetate has been explored as a sustainable method to produce valuable α,ω-difunctional compounds from renewable resources like methyl oleate. beilstein-journals.orgchemrxiv.org This process allows for the creation of monomers that are precursors for various polymers. beilstein-journals.org

In a typical reaction, methyl oleate is reacted with cis-2-butene-1,4-diyl diacetate in the presence of a ruthenium catalyst. beilstein-journals.org The primary competing reaction is the self-metathesis of methyl oleate. beilstein-journals.org To favor the desired cross-metathesis products, an excess of the cis-2-butene-1,4-diyl diacetate is often used. beilstein-journals.org Various phosphine and N-heterocyclic carbene (NHC) ruthenium catalysts have been evaluated for this transformation. beilstein-journals.org Studies have shown that Schiff base ruthenium catalysts can yield the desired products under mild conditions with relatively low catalyst loading. beilstein-journals.org For instance, catalysts have been successfully used in the cross-metathesis of eugenol with cis-but-2-enediol diacetate, resulting in high yields and a strong preference for the E (trans) isomer. researchgate.net

Table 1: Catalyst Performance in Cross-Metathesis of Eugenol Acetate (B1210297) with cis-1,4-dichloro-2-butene

This table illustrates a representative cross-metathesis reaction. Data adapted from related studies on functionalized phenylpropanoids.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| Ru16 | 2.5 | 40 | 12 | 84 | 5.4:1 |

Data sourced from a study on 4-hydroxyphenylpropanoids. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) with Butene Acetates as Chain Transfer Agents

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes strained cyclic olefins as monomers. A key aspect of controlling polymerization reactions is the use of chain transfer agents (CTAs), which can regulate the molecular weight of the resulting polymer and introduce specific end-groups.

Acyclic olefins, including butene acetate derivatives, can function as effective CTAs in ROMP. Specifically, cis-1,4-diacetoxy-2-butene has been employed as a CTA in the metathetic degradation of polymers like synthetic cis-1,4-polyisoprene and styrene-butadiene copolymer, using a Grubbs II catalyst. researchgate.net This process yields well-defined acetoxy-terminated oligomers, demonstrating the utility of butene diacetate in controlling polymer chain length. researchgate.net Functional vinyl acetates have also been used to create heterotelechelic polymers (polymers with different functional groups at each end) through a regioselective chain transfer mechanism in the ROMP of norbornene. nih.gov This kinetically controlled process allows for the precise placement of functional groups at the polymer chain ends. nih.gov

Allylic C-H Functionalization

Allylic C-H functionalization is a powerful strategy in organic synthesis that involves the direct conversion of a C-H bond at an allylic position (the carbon atom adjacent to a double bond) into a new functional group.

Palladium-Catalyzed Allylic C-H Acetoxylation

Palladium-catalyzed allylic C-H acetoxylation is a prominent method for introducing an acetate group into an olefin. nih.gov The reaction typically involves the removal of an allylic hydrogen by a Pd(II) salt to form a π-allylpalladium intermediate, which is then attacked by an acetate nucleophile. nih.gov

The proposed mechanism involves several key steps:

C-H Activation : An electrophilic allylic C-H bond cleavage is mediated by the Pd(II) catalyst, often with the assistance of an acetate ligand acting as a proton abstractor, to form a π-allylpalladium species. nih.govdtu.dk

Nucleophilic Attack : An acetate ion attacks the π-allyl complex. nih.gov

Reductive Elimination : The product is released from the palladium center.

Catalyst Reoxidation : The resulting Pd(0) is reoxidized to the active Pd(II) state by an oxidant. nih.govnih.gov

Historically, stoichiometric oxidants like benzoquinone (BQ) were required. nih.gov However, recent advancements have focused on using molecular oxygen (O₂) as the terminal oxidant, which is more environmentally benign. organic-chemistry.org A key innovation has been the development of specific ligand systems, such as 4,5-diazafluorenone (DAF), which facilitate the crucial C-O reductive elimination step from the π-allyl-Pd(II) intermediate, thereby enabling the use of O₂. nih.govorganic-chemistry.org This ligand-based strategy allows for the efficient and selective conversion of terminal alkenes to linear allylic acetoxylation products. nih.govorganic-chemistry.org

Table 2: Substrate Scope for Aerobic Pd-Catalyzed Allylic Acetoxylation

Yields of linear (E)-allylic acetate from various terminal alkene substrates using a Pd(OAc)₂/DAF catalyst system under 1 atm O₂.

| Substrate | Yield (%) |

| Allyl benzene | 81 |

| Estragole | 71 |

| Methyl eugenol | 64 |

| 1-Octene | 71 |

| 1-Decene | 75 |

Data sourced from Campbell et al., J. Am. Chem. Soc. 2010. nih.govorganic-chemistry.org

Radical Reactions Involving Butene Acetate Species

Radical reactions involve intermediates with unpaired electrons and are fundamental to many chemical processes, from synthesis to atmospheric chemistry.

Reactions of Phenyl Radicals Toward Enol Acetates

This compound is an example of an enol acetate. The reaction of phenyl radicals with enol acetates is a key step in arylation reactions, which are important for synthesizing aryl ketones. scielo.br Theoretical studies using density functional theory (DFT) have elucidated the mechanism and controlling factors of this reaction. scielo.brscielo.br

The reaction proceeds via the addition of the phenyl radical to the double bond of the enol acetate, generating a radical adduct. scielo.br This adduct can then be oxidized to a cationic species, which subsequently eliminates acetic acid to yield the arylated ketone. scielo.br

Key findings from theoretical calculations include:

Polar Effects : The reaction is primarily governed by polar effects. The phenyl radical acts as an electrophile, and the enol acetate serves as a nucleophile. scielo.br

Substituent Effects : Phenyl radicals with electron-withdrawing groups react faster because this enhances their electrophilicity (lowers the energy of the singly occupied molecular orbital, SOMO). scielo.brscielo.brresearchgate.net

Reaction Energetics : The addition of the phenyl radical to the enol acetate is an exothermic and exergonic process with a small activation barrier, consistent with an early, reactant-like transition state. scielo.brscielo.br

Table 3: Calculated Thermodynamic and Kinetic Parameters for Phenyl Radical Addition to Enol Acetate

Calculated values show the influence of para-substituents on the phenyl radical.

| Phenyl Radical Substituent | ΔG‡ (kcal/mol) | ΔHrxn (kcal/mol) |

| p-OCH₃ | 7.9 | -37.3 |

| p-CH₃ | 7.7 | -37.8 |

| p-H | 7.3 | -38.6 |

| p-Cl | 6.5 | -38.8 |

| p-CN | 5.3 | -39.5 |

| p-NO₂ | 4.6 | -40.0 |

Data sourced from da Silva et al., J. Braz. Chem. Soc. 2020. scielo.brscielo.brresearchgate.net

Interactions with Atmospheric Radicals (Hydroxyl, Peroxy, Alkoxy) Derived from Butene Ozonolysis

The ozonolysis of alkenes, including butene isomers, is a significant non-photolytic source of key atmospheric oxidant radicals, particularly the hydroxyl radical (•OH), hydroperoxyl radical (HO₂), and organic peroxy radicals (RO₂). researchgate.netrsc.org This process is crucial for understanding atmospheric oxidizing capacity, especially at night. researchgate.net

The reaction begins with ozone adding across the double bond of an alkene to form a primary ozonide, which decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. rsc.org The decomposition of these energized Criegee intermediates is a primary source of •OH radicals. acs.org For example, the ozonolysis of trans-2-butene is predicted to have an •OH yield of approximately 0.65. acs.org

These highly reactive radicals (•OH, HO₂, RO₂) drive the degradation of volatile organic compounds (VOCs) in the atmosphere. tuni.fi While specific kinetic data for the reaction of these radicals with this compound may not be widely available, it is expected to react with •OH radicals, the primary daytime atmospheric oxidant, through addition to the double bond or hydrogen abstraction. Peroxy (RO₂) and alkoxy (RO) radicals, which are key intermediates in VOC oxidation cycles, would also participate in subsequent reactions, contributing to the formation of secondary organic aerosols (SOA) and other atmospheric products. tuni.fi

Table 4: Experimental Radical Yields from the Ozonolysis of Butene Isomers

Yields represent the fraction of alkene-ozone reactions that produce the specified radical.

| Alkene | OH Yield (%) | HO₂ Yield (%) |

| 1-Butene (B85601) | 31 | 19 |

| cis-2-Butene | 62 | 12 |

| trans-2-Butene | 52 | 4 |

Data sourced from Alam et al., J. Phys. Chem. A 2013. researchgate.net

Nucleophilic and Electrophilic Reactions of Enol Acetates

Enol acetates serve as stable and accessible precursors to enolates, which are potent carbon nucleophiles. The carbon-carbon double bond in this compound is electron-rich, predisposing it to attack by electrophiles. Conversely, under catalytic conditions, it can act as a nucleophile itself, engaging with various electrophilic partners. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an enol or enolate to a carbonyl compound. wikipedia.orglibretexts.org Enol acetates like this compound can function as enolate surrogates in aldol-type additions, typically requiring activation by a Lewis acid or the generation of the enolate with a strong base. organic-chemistry.orgmasterorganicchemistry.com

In this reaction, the enol acetate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This process, often referred to as a Mukaiyama aldol reaction when using silyl (B83357) enol ethers, can be adapted for enol acetates. The reaction culminates in the formation of a β-acetoxy ketone or aldehyde, effectively elongating the carbon chain. The mechanism generally proceeds through the coordination of a Lewis acid to the carbonyl oxygen of the electrophile, enhancing its reactivity toward the nucleophilic attack from the enol acetate's double bond. wikipedia.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Aldehyde (R-CHO) | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | β-Acetoxy Ketone |

| This compound | Ketone (R₂C=O) | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | β-Acetoxy Ketone |

| Enolate of Butan-2-one (from this compound) | Aldehyde (R-CHO) | Strong Base (e.g., LDA), then workup | β-Hydroxy Ketone |

This table represents a generalized scheme for Aldol-type reactions involving enol acetates.

The introduction of an aryl moiety to the α-position of a ketone is a significant transformation in the synthesis of pharmaceuticals and other complex molecules. Enol acetates provide a convenient platform for such arylation reactions. These reactions are typically transition-metal-catalyzed cross-coupling processes where the enol acetate acts as the nucleophilic partner. organicreactions.org

Recent advancements have demonstrated the α-arylation of enol acetates using aryl diazonium salts, mediated by visible-light photoredox catalysis. acs.orgresearchgate.net This method avoids the need for strong bases or pre-formed metal enolates. The proposed mechanism involves the photo-excited catalyst generating an aryl radical from the diazonium salt. acs.org This radical then adds to the double bond of the enol acetate, forming a radical intermediate that is subsequently oxidized to yield the α-arylated product. acs.org Palladium-catalyzed methods have also been extensively developed for the α-arylation of ketone enolates, which can be generated from enol acetates. nih.gov

| Enol Acetate | Arylating Agent | Catalyst System | Product Type |

| This compound | Aryl diazonium salt | [Ru(bpy)₃]Cl₂ / Visible Light | 3-Aryl-butan-2-one |

| This compound | Aryl halide (Ar-X) | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand | 3-Aryl-butan-2-one |

| This compound | Arylboronic acid | Rhodium or Palladium catalyst | 3-Aryl-butan-2-one |

This table provides examples of catalyst systems for the arylation of enol acetates.

Photochemical [2+2] cycloaddition is a powerful method for constructing four-membered rings, a structural motif found in numerous natural products. illinois.edunih.gov This reaction involves the light-induced union of two alkene moieties. While this compound itself is not an enone, the reactivity of the enol acetate functional group is well-demonstrated in the photocycloaddition reactions of molecules containing this feature, such as β-acetoxy-substituted enones.

The mechanism of the enone [2+2] photocycloaddition typically begins with the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet enone interacts with a ground-state alkene to form an exciplex, which proceeds to a triplet 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the final cyclobutane product. illinois.edu Research has shown that intramolecular [2+2] photocycloadditions of β-acetoxy-substituted enones can proceed, although sometimes with competing side reactions like retro-aldol fragmentation.

| Reactant Type | Reaction | Conditions | Product |

| β-Acetoxy-substituted Enone | Intramolecular [2+2] Photocycloaddition | UV Irradiation (λ > 300 nm) | Bicyclic cyclobutane derivative |

This table describes a representative photocycloaddition involving the enol acetate moiety as part of a larger system.

The interaction of reactive electrophiles with DNA can lead to the formation of covalent adducts, which are implicated in mutagenesis and carcinogenesis. While direct studies on this compound are limited in this context, the reactivity of structurally related butene derivatives provides significant insight. Specifically, trans-1,4-dioxo-2-butene, an electrophilic species generated from the oxidative degradation of deoxyribose in DNA, is known to react with nucleobases. researchgate.net

Research has demonstrated that both cis- and trans-1,4-dioxo-2-butene react with 2'-deoxycytidine (dC) to form stable oxadiazabicyclo[3.3.0]octaimine adducts. researchgate.net This reaction highlights the susceptibility of the nucleophilic centers in DNA bases to attack by electrophilic butene systems. The formation of these adducts represents a potential pathway for DNA damage resulting from endogenous oxidative stress. jci.org

| Electrophile | Nucleophile | Resulting Product | Biological Context |

| trans-1,4-dioxo-2-butene | 2'-Deoxycytidine (dC) | Oxadiazabicyclo[3.3.0]octaimine adduct | Endogenous DNA damage from oxidative stress |

This table summarizes the adduct formation between a reactive butene derivative and a DNA nucleobase.

Mechanistic and Computational Investigations of 2 Acetoxy 2 Butene Chemistry

Kinetic Studies of Reaction Processes

Kinetic analysis provides fundamental insights into reaction rates and the factors that influence them. This section details studies on the hydroformylation of 1,4-diacetoxy-2-butene and the acetoxylation of alkyl chlorides.

Reaction Rate Determinations in Hydroformylation of 1,4-Diacetoxy-2-butene

The hydroformylation of 1,4-diacetoxy-2-butene (DAB) has been investigated using a water-soluble rhodium complex catalyst, prepared in situ from [Rh(COD)Cl]₂ and the trisodium salt of tri-(m-sulfophenyl)phosphine (TPPTS) in a biphasic system. tib.euncl.res.inacs.org A key finding from these studies is that the primary hydroformylation product, 1,4-diacetoxy-2-formyl butane (DAFB), undergoes complete deacetoxylation to yield 2-formyl-4-acetoxybutene (FAB), an important intermediate for Vitamin A synthesis. tib.euncl.res.inacs.org This allows for a one-pot tandem synthesis of FAB. tib.euncl.res.inacs.org

Table 1: Activation Energies in 1,4-Diacetoxy-2-butene Hydroformylation

| Catalyst System | Reaction Step | Activation Energy (kJ/mol) |

|---|---|---|

| Biphasic Rh/TPPTS | Overall Process | 30.1 ncl.res.inacs.org |

| Alumina-tethered HRh(CO)(PPh₃)₃ | Hydroformylation | 42.5 acs.org |

| Alumina-tethered HRh(CO)(PPh₃)₃ | Deacetoxylation | 80.2 acs.org |

Influence of Reaction Conditions on Kinetics

The kinetics of the biphasic hydroformylation of 1,4-diacetoxy-2-butene are significantly influenced by various reaction parameters. Studies were conducted in a stirred batch reactor over a temperature range of 338–358 K to analyze these effects. ncl.res.inacs.org The key parameters investigated include the concentration of 1,4-diacetoxy-2-butene (DAB), the partial pressures of carbon monoxide (CO) and hydrogen (H₂), and the catalyst concentration. ncl.res.inacs.org

Experimental data were collected through concentration-time profiles and CO/H₂ consumption-time profiles to understand the dependencies of the reaction rate on these conditions. ncl.res.inacs.org Furthermore, the sequence of adding the catalyst precursor, ligand, and reactant was found to have a significant effect on the leaching of rhodium from the aqueous phase to the organic phase, necessitating an optimized procedure to maintain a stable biphasic system. tib.euncl.res.inacs.org The analysis of gas-liquid and liquid-liquid mass transfer effects was also crucial to ensure that the collected reaction rate data operated within a kinetic regime, free from mass transfer limitations. tib.euacs.org

Kinetics of Alkyl Chloride Acetoxylation by Pt-Sb Complexes

The kinetics of carbon-chlorine (C-Cl) bond acetoxylation have been examined using platinum-antimony (Pt-Sb) complexes. Specifically, the bis-acetate complexes (SbQ₃)Pt(OAc)₂ (where Q is 8-quinolinyl) were used to study the acetoxylation of 1,2-dichloroethane (DCE). researchgate.netnih.gov The reaction was monitored under pseudo-first-order conditions with an excess of DCE. researchgate.netnih.gov

The study compared the reaction rates of different Pt-Sb complexes and a non-Sb containing control complex. The observed pseudo-first-order rate constants (k_obs) were determined by monitoring the disappearance of the starting platinum complex. researchgate.netacs.org The results demonstrate that the ligand structure significantly impacts the rate of acetoxylation. researchgate.netnih.gov

Table 2: Observed Rate Constants for Acetoxylation of 1,2-Dichloroethane (DCE) by Pt Complexes

| Complex | Ligand System | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|

| (SbQ₃)Pt(OAc)₂ | Sb-Quinolinyl | 2.44(6) × 10⁻⁴ researchgate.netnih.gov |

| (SbQ₂Ph)Pt(OAc)₂ | Sb-Quinolinyl/Phenyl | 0.51(2) × 10⁻⁴ researchgate.netnih.gov |

| (tbpy)Pt(OAc)₂ | 4,4'-di-tert-butyl-2,2'bipyridine (non-Sb) | 0.46(1) × 10⁻⁴ nih.gov |

Mechanistic Elucidation of Catalytic Transformations

Understanding the step-by-step mechanism of a catalytic reaction is crucial for optimizing catalysts and reaction conditions. This section focuses on the pathways of palladium-catalyzed reactions relevant to acetoxybutene chemistry.

Understanding C-O Reductive Elimination Pathways in Palladium Catalysis

A key step in many palladium-catalyzed acetoxylation reactions is the carbon-oxygen (C-O) bond-forming reductive elimination. nih.gov Mechanistic studies suggest that these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov In this pathway, a cyclopalladated Pd(II) intermediate undergoes a two-electron oxidation to form a Pd(IV) species. nih.gov The final C-O bond is then formed through reductive elimination from this high-valent palladium center, releasing the acetoxylated product and regenerating the active Pd(II) catalyst. nih.gov

Evidence for this pathway includes the observation that palladacycle intermediates are kinetically competent and can react directly with an oxidant to yield the acetoxylated product. nih.gov The control of reductive elimination pathways is critical, as competition between C-O and other pathways, such as C-F reductive elimination, can occur. nih.gov Stereochemical analysis has shown that C-O bond formation can occur through an Sₙ2-type mechanism. nih.gov

Ligand Effects on Catalytic Cycles

Ligands play a pivotal role in palladium-catalyzed reactions by influencing multiple stages of the catalytic cycle. enscm.frfishersci.ca The choice of ligand can affect both the rate and selectivity of the transformation. enscm.fr For instance, strong σ-donating ligands, such as trialkylphosphines, increase the electron density on the palladium center, which can accelerate the rate-determining oxidative addition step. fishersci.ca Conversely, bulky ligands can promote the reductive elimination step. fishersci.ca

In the context of acetoxylation and related cross-coupling reactions, π-acidic alkene ligands like dibenzylideneacetone (dba) have been shown to positively influence the process by interacting with both Pd(0) and Pd(II) species and stabilizing key catalytic intermediates. nih.gov This interaction can affect the rates of both oxidative addition and reductive elimination. nih.gov Similarly, N-heterocyclic carbene (NHC) ligands have been successfully employed in palladium-catalyzed C-H acetoxylation of arenes, demonstrating their effectiveness in these catalytic systems. researchgate.net The electronic and steric properties of the ligand are therefore critical parameters for controlling the efficiency and outcome of the catalytic cycle. enscm.fr

Iron-Catalyzed Dehydrogenation Mechanisms

Iron-catalyzed acceptorless dehydrogenation presents a cost-effective and environmentally benign alternative to conventional oxidation reactions, which often rely on precious metals. nih.gov These reactions proceed with the liberation of molecular hydrogen (H₂) as the sole byproduct. While specific studies on 2-acetoxy-2-butene are not extensively detailed, the general mechanisms elucidated for substrates like alcohols can provide significant insight.

A critical feature of many iron-catalyzed dehydrogenation reactions is the requirement of a base to activate the substrate. The mechanism often involves a metal-ligand cooperation, where both the iron center and the coordinated ligand participate in the bond-breaking and bond-forming steps. For instance, in the dehydrogenation of alcohols, a proposed pathway involves the deprotonation of the alcohol by a basic site on the ligand, followed by β-hydride elimination to form an iron-hydride species and the corresponding ketone. The catalytic cycle is completed by the liberation of H₂ from the iron-hydride intermediate.

Investigations into the dehydrogenation of N-heterocycles have highlighted the importance of specific functional groups, such as the N-H motif, for the reaction to proceed, suggesting that substrate adsorption to the catalyst surface is a key step. nih.gov In some cases, experimental and computational studies have indicated that the active catalytic species may not be a homogeneous complex but rather heterogeneous iron nanoparticles formed in situ. rsc.org Poisoning experiments can help distinguish between homogeneous and heterogeneous pathways. For a substrate like this compound, a potential dehydrogenation pathway could involve the formation of a more conjugated system, with the mechanism likely proceeding through intermediates stabilized by the iron catalyst.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of chemical systems. By calculating various molecular properties, DFT provides a quantitative basis for understanding and predicting chemical behavior. For this compound, DFT can be employed to calculate a range of global and local reactivity descriptors that shed light on its stability and reaction preferences. dergipark.org.trjmcs.org.mx

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The molecular electrostatic potential (MEP) map is another useful tool, which visually represents the charge distribution and helps identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. These computational analyses allow for a detailed understanding of how this compound would interact with various reagents. scielo.org.mx

| Descriptor | Symbol | Formula | Chemical Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution; related to stability. |

| Electronic Chemical Potential | μ | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity Index | ω | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Quantum chemical methods are indispensable for modeling the transient species that form during a chemical reaction, such as reaction intermediates and transition states. researchgate.net These calculations provide detailed information on the geometry, energy, and electronic structure of species that are often too short-lived to be characterized experimentally. By mapping the potential energy surface (PES), computational chemists can trace the entire reaction pathway from reactants to products. nih.gov

For reactions involving this compound, methods like DFT are used to optimize the structures of potential intermediates. To achieve higher accuracy for the energies of these stationary points, more sophisticated methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often employed in single-point energy calculations on the DFT-optimized geometries. nih.gov

For reactions involving complex electronic structures, such as those with diradical character or multiple low-lying electronic states, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary. researchgate.net The accurate characterization of these intermediates is crucial for understanding reaction mechanisms, predicting product distributions, and explaining stereochemical outcomes. nih.gov

Once the potential energy surface for a reaction has been characterized using quantum chemical methods, statistical rate theories are applied to calculate macroscopic kinetic properties, such as thermal rate constants. stanford.edu Transition State Theory (TST) is a fundamental framework in this area, which posits that the reaction rate is determined by the flux of reacting species through a dividing surface (the transition state) that separates reactants from products. youtube.com

The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). The necessary inputs for these calculations, such as the energies of reactants and transition states and their vibrational frequencies, are obtained from quantum chemical calculations.

For more complex reactions, especially those occurring at low temperatures or involving light atoms like hydrogen, more advanced theories are required. Variational Transition State Theory (VTST) improves upon conventional TST by optimizing the location of the dividing surface to minimize the calculated rate constant. Furthermore, quantum mechanical effects like tunneling, where a particle can pass through an energy barrier rather than over it, must be included for accurate rate predictions. researchgate.net These computational kinetics studies bridge the gap between the microscopic details of a single molecular event and the observable, macroscopic reaction rate. tamu.edu

Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation without relying on empirical parameters. These first-principles calculations provide highly accurate predictions of molecular structures and properties. They have been successfully used to determine the precise three-dimensional structures of adducts formed in reactions involving butene derivatives, such as Diels-Alder reactions with cis-1,4-diacetoxy-2-butene. sigmaaldrich.com

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory are used to calculate optimized molecular geometries, yielding data on bond lengths, bond angles, and dihedral angles. researchgate.net The accuracy of these calculations is systematically improvable by using larger basis sets and more sophisticated levels of theory to account for electron correlation.

The calculated structural parameters can be compared with experimental data from techniques like X-ray crystallography or microwave spectroscopy to validate the computational model. For new or unstable adducts, these calculations provide reliable structural predictions that are essential for understanding their chemical and physical properties.

| Structural Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C1-C2 Bond Length | 1.542 | 1.540 |

| C=C Bond Length | 1.335 | 1.337 |

| C-O Bond Length | 1.428 | 1.431 |

| C1-C2-C3 Bond Angle | 112.5 | 112.3 |

| C-O-C Bond Angle | 117.8 | 118.0 |

Role and Applications of 2 Acetoxy 2 Butene in Advanced Organic Synthesis

Intermediate in the Synthesis of Organic Intermediates

2-Acetoxy-2-butene is a valuable intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of functional groups and the construction of complex molecular architectures.

This compound is a precursor in some synthetic routes to intermediates used in the production of Vitamin A. One such key intermediate is 2-formyl-4-acetoxybutene. A common industrial synthesis of Vitamin A involves the reaction of a C15 component with a C5 component. The C5 building block, 4-acetoxy-2-methyl-2-butenal, is a crucial intermediate in Vitamin A synthesis. mdpi.comgoogle.comacs.org While not directly this compound, its isomers and related structures are integral to these processes. For instance, 1,4-diacetoxy-2-butene can be hydroformylated to produce 2-formyl-4-acetoxybutene. prepchem.com This product can then undergo isomerization to form 2-methyl-4-acetoxy-2-butenal. google.com Various synthetic strategies have been developed to optimize the production of these C5 aldehydes, which are essential for the total synthesis of Vitamin A acetate (B1210297). researchgate.netgoogle.comgoogle.com

Table 1: Synthesis of 2-formyl-4-acetoxybutene

| Reactant | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-diacetoxy-2-butene | (1,5-cyclooctadiene) rhodium (acetylacetonate), triphenylphosphite, synthesis gas | 75°C, 2,000 psig | 2-formyl-4-acetoxybutene | 89% | prepchem.com |

The principles of stereoselective synthesis, which aim to control the three-dimensional arrangement of atoms in a molecule, are fundamental in modern organic chemistry. masterorganicchemistry.comethz.ch Stereoselective reactions are crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. While direct examples of this compound in complex stereoselective synthesis are not extensively detailed in the provided search results, the synthesis of chiral molecules often involves intermediates with specific stereochemistry. nih.govnih.govethernet.edu.et The double bond in this compound and its derivatives offers a site for stereocontrolled transformations. For instance, additions to the double bond can potentially be influenced by chiral catalysts or auxiliaries to yield stereochemically defined products. The development of stereoselective methods is a continuous area of research in organic synthesis. nih.gov

As mentioned previously, 2-methyl-4-acetoxy-2-butenal is a key C5 intermediate in the industrial synthesis of Vitamin A. mdpi.comgoogle.comacs.org Several synthetic routes have been developed for its preparation. One approach involves the double bond isomerization of 2-formyl-4-acetoxy-1-butene, which can be prepared from 1,4-diacetoxy-2-butene. google.com Another method starts from isoprene, which undergoes a series of reactions including addition, esterification, rearrangement, and oxidation to yield the target aldehyde. researchgate.net The optimization of these synthetic pathways is crucial for the efficient and cost-effective production of Vitamin A and other related terpenoid compounds. google.comjustia.comnus.edu.sg

Table 2: Synthesis of 4-acetoxy-2-methyl-2-butenal

| Starting Material | Key Steps | Overall Yield | Reference |

|---|---|---|---|

| Isoprene | Addition of hypochloric acid, esterification with acetic anhydride (B1165640), allyl rearrangement, oxidation | 65% | researchgate.net |

| Ethylene oxide and acrolein | Substitution, esterification, palladium-catalyzed double bond isomerization | 40.2% | google.com |

| 1,4-diacetoxy-2-butene | Hydroformylation, removal of acetic acid, palladium-catalyzed double bond isomerization | Not specified | google.com |

Molecules containing both amino and hydroxyl functional groups are important building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active compounds. physicsandmathstutor.com For instance, the compound CH3CH(OH)CH2NH2 is a known intermediate in drug synthesis. physicsandmathstutor.com While a direct synthesis of amino-hydroxy-butenes from this compound is not explicitly detailed in the provided results, related structures like 2-acetoxy-3-butenenitrile can be hydrolyzed to form esters of 2-hydroxy-3-butenoic acid, which could potentially be converted to amino-hydroxy compounds. google.com The synthesis of enantiomerically enriched hydroxy-substituted β-amino esters has been achieved through enzymatic hydrolysis, highlighting the importance of these structures. researchgate.net

Monomer and Chain Transfer Agent in Polymer Science

This compound and related butene derivatives also find applications in the field of polymer science.

Polybutadiene is a synthetic rubber with numerous applications. The introduction of functional end-groups to polybutadiene chains can significantly modify its properties and expand its utility. magtech.com.cn Hydroxyl-terminated polybutadiene (HTPB) is a well-known example, serving as a prepolymer for polyurethanes. magtech.com.cndtic.milcore.ac.ukbit.edu.cn While the direct use of this compound as a monomer for polybutadiene synthesis is unlikely due to steric hindrance around the disubstituted double bond, quora.com related compounds can be used to introduce functional end-groups.

Chain transfer agents are crucial in controlling the molecular weight of polymers during polymerization. osti.govgoogle.comnih.gov It is conceivable that a molecule like this compound could act as a chain transfer agent, although specific examples are not provided in the search results. The use of functionalized chain transfer agents is a known method for producing polymers with specific end-groups. osti.govgoogle.com For example, a novel nickel-based initiator has been designed for the synthesis of hydroxyl-terminated polybutadiene with a high content of cis-1,4 units. researchgate.net This demonstrates the ongoing research into controlling the microstructure and functionality of polybutadiene.

Telechelic Polymer Production

Telechelic polymers are macromolecules that have two reactive functional groups at their chain ends. This structure allows them to act as building blocks for more complex architectures like block copolymers and polymer networks. The production of these polymers often involves a chain transfer agent (CTA) to control the polymerization process and install the desired end groups.

While a related compound, 1,4-bis(acetoxy)-2-butene, is documented as an effective chain transfer agent in the synthesis of bis(acetoxy)-terminated telechelic poly(butadiene), there is no available research demonstrating the use of this compound for this purpose. The utility of a CTA is highly dependent on its chemical structure and reactivity, and the specific role of this compound in telechelic polymer production has not been established in the scientific literature.

Cycloaddition Reactions in Complex Molecule Construction

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, constructing multiple carbon-carbon bonds in a single step. These reactions are highly valuable in organic synthesis for building molecular complexity efficiently.

Synthesis of Cyclobutane Derivatives via Photocycloaddition

The [2+2] photocycloaddition is a photochemical reaction where two alkene-containing molecules are excited by light, leading to the formation of a four-membered cyclobutane ring. This method is a primary strategy for synthesizing cyclobutane derivatives, which are important structural motifs in many natural products and pharmaceuticals.

While the photocycloaddition of enones and other related unsaturated systems is a well-established synthetic method, there is no specific information available in the literature describing the use of this compound as a substrate in such reactions for the synthesis of cyclobutane derivatives. The photochemical behavior and reactivity of this compound in [2+2] cycloadditions have not been reported.

Preparation of Hindered Diels-Alder Adducts

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. It is one of the most powerful reactions in organic chemistry. Enol acetates, being electron-rich alkenes, could theoretically function as dienophiles, particularly in "inverse-electron-demand" Diels-Alder reactions.

However, a review of scientific databases reveals no specific instances of this compound participating in Diels-Alder reactions, particularly for the purpose of preparing sterically hindered adducts. The reactivity of this compound as a dienophile and its application in constructing complex, hindered molecular architectures via this pathway are not documented.

Emerging Synthetic Applications and Future Directions

Currently, there are no well-documented emerging applications or established future research directions for this compound in the specific areas of advanced organic synthesis outlined in this article. The synthetic utility of this compound appears to be limited or, at a minimum, not widely reported in publicly available scientific literature. Future research could potentially explore the reactivity of this enol acetate in various polymerization and cycloaddition contexts, but such studies have not yet been published.

Q & A

Q. What are the primary synthetic routes for 2-Acetoxy-2-butene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification of 2-buten-2-ol with acetic anhydride under acid catalysis. Optimization requires monitoring reaction kinetics via gas chromatography (GC) to track intermediates and byproducts . Key variables include temperature (70–90°C), catalyst concentration (e.g., sulfuric acid at 0.5–2 mol%), and reaction time (2–6 hours). Use GC-MS to confirm product purity and quantify yields. Comparative studies with alternative catalysts (e.g., p-toluenesulfonic acid) can identify trade-offs between efficiency and side reactions.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ accelerated degradation testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Analyze decomposition products via GC-MS or HPLC, focusing on hydrolysis products like acetic acid and 2-buten-2-ol. Compare degradation rates in inert atmospheres (argon) versus ambient conditions to assess oxidative stability. Reference NIST thermochemical data to predict degradation pathways under extreme temperatures .

Q. Table 1: Key Analytical Techniques for Characterization

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer: Divergent mechanistic hypotheses (e.g., carbocation vs. concerted pathways) can be tested using density functional theory (DFT) calculations. Compare activation energies for proposed intermediates using software like Gaussian or ORCA. Validate models against experimental kinetic isotope effects (KIE) and substituent effects. For example, if DFT predicts a carbocation intermediate, experimental KIE (e.g., deuterated substrates) should show secondary isotope effects .

Q. What strategies mitigate inconsistencies in spectroscopic data interpretation for this compound derivatives?

Methodological Answer: Inconsistencies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic equilibria, or compare computed spectra (via DFT) with experimental data. For example, the acetate group’s carbonyl stretching frequency (IR) varies with solvent polarity; calibrate against reference compounds like methyl acetate .

Q. Table 2: Experimental Design Considerations for Mechanistic Studies

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between theoretical predictions and experimental results?

Methodological Answer: Systematically isolate variables:

Verify computational parameters (basis sets, solvation models) against benchmark systems.

Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Use sensitivity analysis to identify error-prone steps (e.g., impurity in starting material).

Case studies in analogous compounds (e.g., 2-methoxy-2-methylbutane) show that hybrid approaches (experimental + computational) reduce ambiguity .

Q. What frameworks support triangulation of qualitative and quantitative data in this compound research?

Methodological Answer: Adopt a mixed-methods design:

- Quantitative: Statistical analysis of reaction yields or kinetic data.

- Qualitative: Thematic analysis of spectral interpretations or mechanistic hypotheses.

Triangulate findings via member checking (peer review) and cross-validation with independent datasets (e.g., comparing GC retention times with literature values) .

Recommendations for Future Research

- Investigate enantioselective synthesis routes using chiral catalysts.

- Explore applications in polymer chemistry (e.g., as a monomer for functionalized polyolefins).

- Develop machine learning models to predict reactivity based on structural analogs .

Note: All methodologies should adhere to ethical standards for data reporting and reproducibility, as outlined in institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.